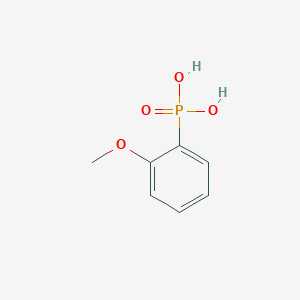![molecular formula C9H10ClN3S B11945898 {[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)ethanone thiosemicarbazone is a chemical compound with the molecular formula C9H10ClN3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-chlorophenyl)ethanone thiosemicarbazone can be synthesized through the reaction of 1-(4-chlorophenyl)ethanone with thiosemicarbazide. The reaction typically involves the use of ethanol as a solvent and a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)ethanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of metal complexes.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent against diseases like cancer and bacterial infections.
Industry: Used in the development of sensors and as a reagent in analytical chemistry
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)ethanone thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-dichlorophenyl)ethanone thiosemicarbazone
- 1-(4-methylphenyl)ethanone thiosemicarbazone
- 1-(4-hydroxyphenyl)ethanone thiosemicarbazone
- 1-(4-fluorophenyl)ethanone thiosemicarbazone
Uniqueness
1-(4-chlorophenyl)ethanone thiosemicarbazone is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its antimicrobial and anticancer properties compared to other thiosemicarbazone derivatives .
Propiedades
Fórmula molecular |
C9H10ClN3S |
|---|---|
Peso molecular |
227.71 g/mol |
Nombre IUPAC |
[(E)-1-(4-chlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10ClN3S/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ |
Clave InChI |
SIGLNNLOFZKOCC-WUXMJOGZSA-N |
SMILES isomérico |
C/C(=N\NC(=S)N)/C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(=NNC(=S)N)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


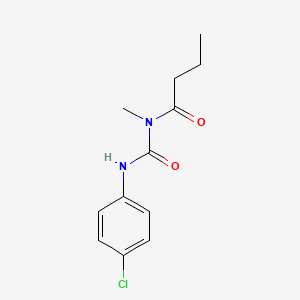
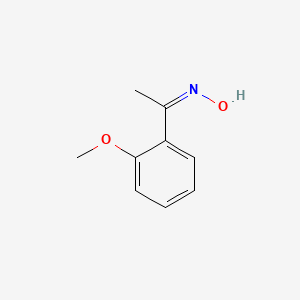

![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
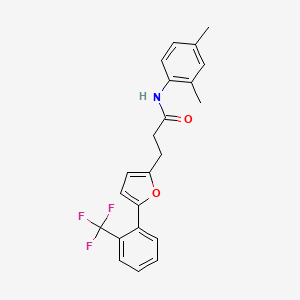
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

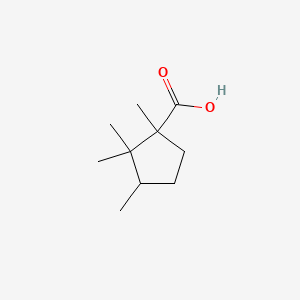
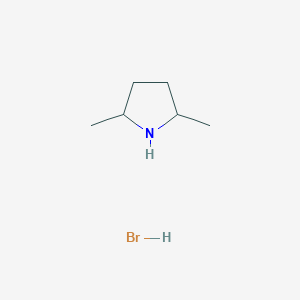

![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)

